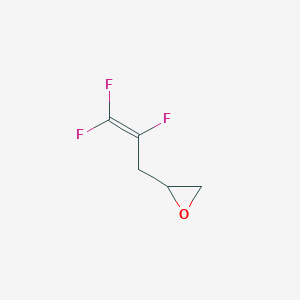

2-(2,3,3-Trifluoroprop-2-enyl)oxirane

Description

2-(2,3,3-Trifluoroprop-2-enyl)oxirane is a fluorinated epoxy compound characterized by a trifluoropropenyl group attached to an oxirane (epoxide) ring. These compounds share a reactive epoxide ring and fluorinated substituents, which impart unique chemical stability, polarity, and thermal resistance .

Key inferred properties of 2-(2,3,3-Trifluoroprop-2-enyl)oxirane include:

- Molecular formula: Likely C₅H₅F₃O (based on substituent analysis).

- Reactivity: The electron-withdrawing trifluoropropenyl group enhances the electrophilicity of the epoxide ring, making it susceptible to nucleophilic attack.

- Applications: Fluorinated epoxides are often used in pharmaceuticals, agrochemicals, and specialty polymers due to their resistance to hydrolysis and metabolic degradation .

Properties

IUPAC Name |

2-(2,3,3-trifluoroprop-2-enyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c6-4(5(7)8)1-3-2-9-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYHEWWVSSJQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,3-Trifluoroprop-2-enyl)oxirane typically involves the reaction of a suitable trifluoropropenyl precursor with an epoxidizing agent. One common method involves the use of trifluoropropene and a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of 2-(2,3,3-Trifluoroprop-2-enyl)oxirane may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,3-Trifluoroprop-2-enyl)oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

2-(2,3,3-Trifluoroprop-2-enyl)oxirane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism by which 2-(2,3,3-Trifluoroprop-2-enyl)oxirane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the modification of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

2-(Trifluoromethyl)oxirane (CAS 359-41-1)

(2,2,2-Trifluoroethyl)oxirane (CAS 2708957-37-1)

- Molecular formula : C₄H₅F₃O.

- Boiling point: Not explicitly stated, but higher than 2-(trifluoromethyl)oxirane due to increased chain length.

- Key differences : The trifluoroethyl group introduces greater hydrophobicity (logP = 0.97) and slightly reduced reactivity compared to trifluoropropenyl derivatives .

Epichlorohydrin (2-(Chloromethyl)oxirane, CAS 106-89-8)

2-[4-(Propan-2-yl)phenyl]oxirane (CAS 169272-15-5)

- Molecular formula : C₁₁H₁₄O.

- Boiling point: Not reported, but expected to be >200°C due to aromatic substitution.

- Key differences : The bulky aromatic group reduces epoxide reactivity but enhances UV stability, making it suitable for high-performance coatings .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | logP | Key Functional Group |

|---|---|---|---|---|---|

| 2-(2,3,3-Trifluoroprop-2-enyl)oxirane* | C₅H₅F₃O | ~80–100 (estimated) | ~1.3 (estimated) | ~1.2 | Trifluoropropenyl-epoxide |

| 2-(Trifluoromethyl)oxirane | C₃H₃F₃O | 38–40 | 1.3068 | 1.006 | Trifluoromethyl-epoxide |

| (2,2,2-Trifluoroethyl)oxirane | C₄H₅F₃O | ~60–80 (estimated) | 1.2487 | 0.97 | Trifluoroethyl-epoxide |

| Epichlorohydrin | C₃H₅ClO | 117 | 1.18 | 0.45 | Chloromethyl-epoxide |

| 2-[4-(Propan-2-yl)phenyl]oxirane | C₁₁H₁₄O | >200 | N/A | 3.1 | Aromatic-isopropyl-epoxide |

*Estimated based on structural analogues.

Biological Activity

2-(2,3,3-Trifluoroprop-2-enyl)oxirane, a fluorinated epoxide compound, has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoropropenyl group attached to an oxirane ring, which contributes to its reactivity and interaction with biological systems. The presence of fluorine atoms enhances lipophilicity and may influence its metabolic pathways.

Mechanisms of Biological Activity

The biological activity of 2-(2,3,3-Trifluoroprop-2-enyl)oxirane can be attributed to several mechanisms:

- Cell Membrane Interaction : The fluorinated structure allows for increased interaction with lipid membranes, potentially altering membrane fluidity and influencing cellular signaling pathways.

- Reactive Intermediate Formation : As an epoxide, it can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with nucleophiles in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

In Vitro Studies

Research has demonstrated various biological activities associated with 2-(2,3,3-Trifluoroprop-2-enyl)oxirane:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines. The mode of action appears to be linked to the induction of apoptosis through oxidative stress pathways.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo investigations are crucial for understanding the complete biological profile:

- Toxicological Assessments : Animal studies are essential for evaluating the safety profile of 2-(2,3,3-Trifluoroprop-2-enyl)oxirane. Early results suggest potential toxicity at high doses but require further investigation to establish safe exposure levels.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-(2,3,3-Trifluoroprop-2-enyl)oxirane against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In another study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The findings showed that treatment with 50 µM resulted in a 70% reduction in cell viability after 48 hours.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| 2-(2,3,3-Trifluoroprop-2-enyl)oxirane | Fluorinated Epoxide | Antimicrobial, Cytotoxic | High lipophilicity due to trifluoromethyl group |

| 1-Octanoyl-sn-glycero-3-phosphocholine | Lysophosphatidylcholine | Inflammation modulation | Precursor for acetylcholine |

| Tefluthrin | Fluorinated Insecticide | Insecticidal | Crystalline form enhances stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.